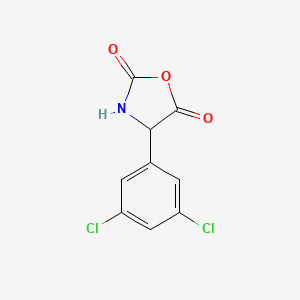
Tetracene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracene-2-carbaldehyde is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracene-2-carbaldehyde typically involves the functionalization of tetracene. One common method is the formylation of tetracene using Vilsmeier-Haack reaction conditions, where tetracene is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Tetracene-2-carboxylic acid.
Reduction: Tetracene-2-methanol.
Substitution: Various substituted tetracene derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tetracene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Its unique photophysical properties make it a candidate for use in photovoltaic devices and sensors.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of tetracene have been studied for their potential use in drug development and as fluorescent probes.
Wirkmechanismus
The mechanism by which tetracene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. In organic electronics, it functions as a semiconductor by facilitating charge transport through its extended π-conjugated system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-2-carbaldehyde: Similar structure but with three fused benzene rings.
Pentacene-2-carbaldehyde: Similar structure but with five fused benzene rings.
Naphthalene-2-carbaldehyde: Similar structure but with two fused benzene rings.
Uniqueness
Tetracene-2-carbaldehyde is unique due to its balance of stability and electronic properties. Compared to anthracene derivatives, it offers a larger π-system, which enhances its electronic and photophysical properties. Compared to pentacene derivatives, it provides better solubility and processability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C19H12O |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
tetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-13-5-6-16-10-18-8-14-3-1-2-4-15(14)9-19(18)11-17(16)7-13/h1-12H |
InChI-Schlüssel |
GDRPLOJJIUPMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)





![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)


![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)




